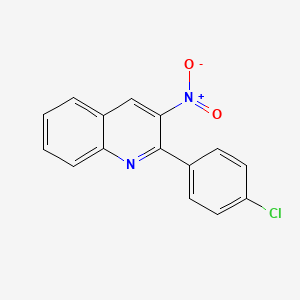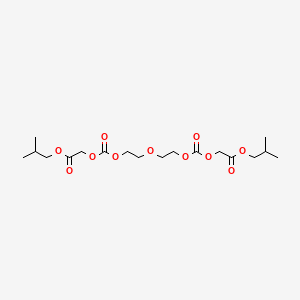
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C20H34O11. It is known for its unique structure, which includes multiple ester groups and oxygen atoms, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves esterification reactions. One common method is the reaction of 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with 2-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Scientific Research Applications
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Diisobutyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
Uniqueness
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is unique due to its specific arrangement of ester groups and oxygen atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
5396-93-0 |
|---|---|
Molecular Formula |
C18H30O11 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[2-[2-[2-(2-methylpropoxy)-2-oxoethoxy]carbonyloxyethoxy]ethoxycarbonyloxy]acetate |
InChI |
InChI=1S/C18H30O11/c1-13(2)9-26-15(19)11-28-17(21)24-7-5-23-6-8-25-18(22)29-12-16(20)27-10-14(3)4/h13-14H,5-12H2,1-4H3 |
InChI Key |
GDTFFEMFRFPEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)COC(=O)OCCOCCOC(=O)OCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)
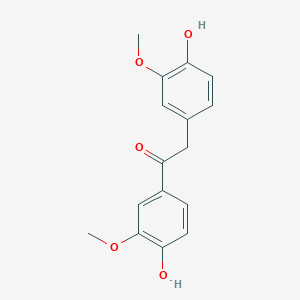

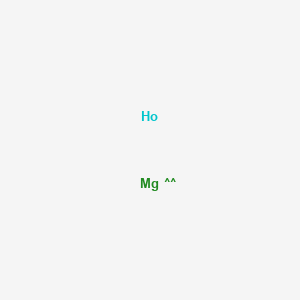
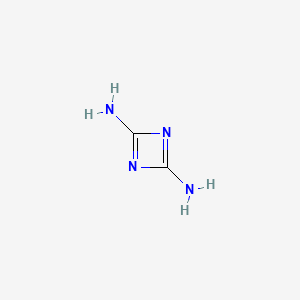
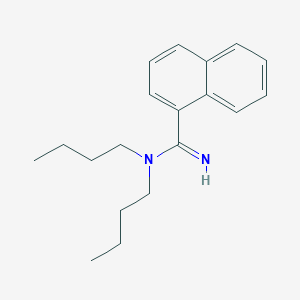
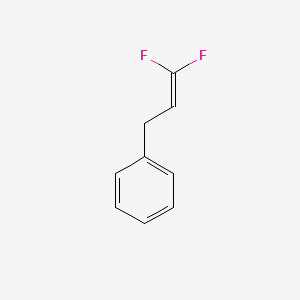
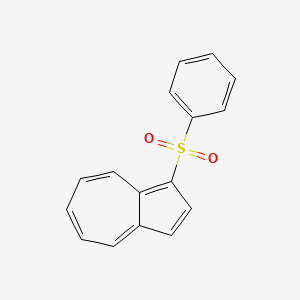
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
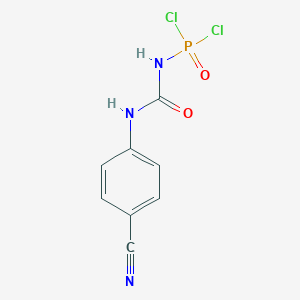
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
